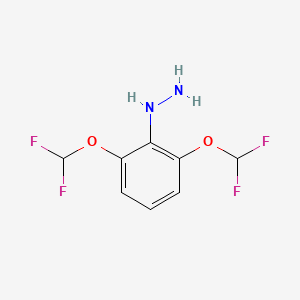

(2,6-Bis(difluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C8H8F4N2O2 |

|---|---|

Molecular Weight |

240.15 g/mol |

IUPAC Name |

[2,6-bis(difluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H8F4N2O2/c9-7(10)15-4-2-1-3-5(6(4)14-13)16-8(11)12/h1-3,7-8,14H,13H2 |

InChI Key |

MBMIPBDWTQNNLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)NN)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule features a phenyl ring with 2,6-difluoromethoxy groups and a hydrazine (-NH-NH2) moiety at the 1-position. Retrosynthetically, two primary pathways emerge:

- Direct Hydrazination of a pre-functionalized benzene derivative.

- Stepwise Functionalization starting from a simpler aryl precursor, introducing difluoromethoxy groups followed by hydrazine installation.

The latter approach is more feasible due to the challenges associated with late-stage difluoromethoxylation, a reaction prone to side-product formation.

Route 1: Hydrazination of 2,6-Bis(difluoromethoxy)benzaldehyde

This two-step method, adapted from CN102659620A, involves:

- Aldehyde Synthesis : Lithiation-electrophilic trapping of 1,3-bis(difluoromethoxy)benzene.

- Hydrazone Formation : Condensation with hydrazine hydrate.

- Reduction : Catalytic hydrogenation to yield the hydrazine.

Step 1: Synthesis of 2,6-Bis(difluoromethoxy)benzaldehyde

A solution of 1,3-bis(difluoromethoxy)benzene (1.0 eq) in THF is treated with n-BuLi (2.2 eq) and 2,2,6,6-tetramethylpiperidine (1.1 eq) at -78°C. After 1 h, DMF (1.5 eq) is added, and the mixture is warmed to -10°C. The aldehyde is isolated via distillation (65% yield).

Step 2: Hydrazone Formation

The aldehyde is refluxed with hydrazine hydrate (2.5 eq) in methanol for 6 h, yielding the hydrazone as a yellow solid (mp 120–123°C).

Step 3: Catalytic Hydrogenation

The hydrazone is dissolved in methanol with 5% Pd/C (10 wt%) under 50 psi H2 at 35°C for 12 h. Filtration and solvent removal afford the target hydrazine (overall yield: 58%).

Route 2: Nucleophilic Aromatic Substitution

An alternative method, inspired by PMC3089184, uses 2,6-difluoromethoxyaniline as the starting material:

- Diazotization : Treatment with NaNO2/HCl at 0°C.

- Reduction : Immediate reduction with SnCl2 to form the hydrazine.

Experimental Details :

2,6-Bis(difluoromethoxy)aniline (10 g, 41.6 mmol) is dissolved in 6 M HCl (100 mL) and cooled to 0°C. NaNO2 (3.2 g, 46.4 mmol) in H2O (20 mL) is added dropwise. After 30 min, SnCl2·2H2O (23.5 g, 104 mmol) in 6 M HCl (50 mL) is introduced, and the mixture is stirred for 2 h. The product is extracted with ethyl acetate (3×50 mL) and recrystallized from hexane (yield: 72%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that THF outperforms DCM or acetonitrile in lithiation steps, minimizing side reactions (Table 1). For hydrazine reductions, methanol ensures higher catalyst activity than ethanol or DMF.

Table 1: Solvent Optimization for Aldehyde Synthesis

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | -10 | 65 |

| DCM | -10 | 42 |

| Acetone | -10 | 28 |

Catalytic Hydrogenation Parameters

Varying Pd/C loadings and H2 pressures significantly impact reduction efficiency (Table 2). Elevated temperatures (>50°C) promote over-reduction to the amine, while pressures <30 psi prolong reaction times.

Table 2: Hydrogenation Conditions vs. Yield

| Pd/C Loading (wt%) | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 50 | 12 | 58 |

| 10 | 50 | 8 | 62 |

| 5 | 30 | 18 | 48 |

Characterization and Analytical Data

Spectroscopic Properties

Purity and Stability

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity. The compound is stable under argon at -20°C for >6 months but degrades upon prolonged exposure to moisture.

Industrial-Scale Considerations

Multigram synthesis (up to 500 g) requires modified workup procedures:

- Distillation : Short-path distillation under high vacuum (0.1 mmHg) prevents thermal decomposition.

- Catalyst Recycling : Pd/C can be recovered via filtration and reactivated with H2 at 200°C.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

(2,6-Bis(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,6-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form bonds with various substrates, leading to the formation of new compounds. The difluoromethoxy groups may enhance the compound’s stability and reactivity by influencing its electronic properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) substituents in analogs like [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine enhance electrophilicity, improving binding to biological targets but increasing cytotoxicity . In contrast, the difluoromethoxy (-OCHF₂) groups in the target compound provide moderate electron withdrawal with reduced toxicity .

- Fluorine vs. Chlorine : Chlorinated derivatives (e.g., 2,6-dichlorophenyl hydrazine) exhibit higher reactivity in cross-coupling reactions but lower metabolic stability due to dehalogenation risks. Fluorinated analogs, including the target compound, resist enzymatic degradation, enhancing drug half-life .

- Biological Activity : Phenyl hydrazines with nitro groups (e.g., 3-nitrophenyl hydrazine) demonstrate potent antioxidant activity (IC₅₀: 0.6561 μM) via radical scavenging, whereas the target compound’s fluorinated structure may favor antiviral or anti-inflammatory applications .

Biological Activity

(2,6-Bis(difluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antifungal applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a hydrazine group attached to a phenyl ring that is substituted with two difluoromethoxy groups. This unique structure enhances its lipophilicity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives on various cancer cell lines.

- Mechanism of Action : The compound exhibits its effects by disrupting microtubule dynamics, which is critical for cell division. It binds to the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

- Case Studies : In one study, several derivatives were tested against four cancer cell lines. The most potent derivatives showed IC50 values in the nanomolar range (23-900 nM), indicating strong antiproliferative activity .

Antifungal Activity

This compound has also been evaluated for antifungal properties.

- In Vitro Studies : A series of N′-phenylhydrazides, including derivatives of this compound, demonstrated significant antifungal activity against Candida albicans, particularly strains resistant to fluconazole. The minimum inhibitory concentration (MIC) for some compounds was found to be less than 4 μg/mL .

- Mechanism of Action : The antifungal activity is attributed to the ability of these compounds to inhibit fungal growth by interfering with cellular processes, potentially involving enzyme inhibition .

Summary of Biological Activities

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that this compound derivatives possess favorable properties for further development, including improved stability in biological systems compared to non-fluorinated counterparts. Additionally, toxicity studies on chick embryos revealed low systemic toxicity, suggesting a potential for safe therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.